molecular formula C13H20N4O2 B7039160 N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B7039160
M. Wt: 264.32 g/mol
InChI Key: MKSXPYJCFQGDAS-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound characterized by its imidazole and pyrrolidone functional groups

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-10(17-8-4-5-12(17)18)13(19)16(2)9-11-14-6-7-15-11/h6-7,10H,3-5,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSXPYJCFQGDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=NC=CN1)N2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyrrolidone and butanamide groups. Common synthetic routes include:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Pyrrolidone Formation: The pyrrolidone ring is often formed through cyclization reactions involving amino acids or their derivatives.

  • Butanamide Introduction: The butanamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the pyrrolidone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine: Similar imidazole structure but with a benzene ring.

  • (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride: Similar imidazole structure but without the pyrrolidone group.

  • N-((1H-imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine: Similar imidazole structure with a thiophene ring.

Uniqueness: N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is unique due to its combination of imidazole and pyrrolidone groups, which provide distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

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